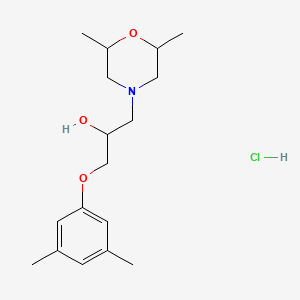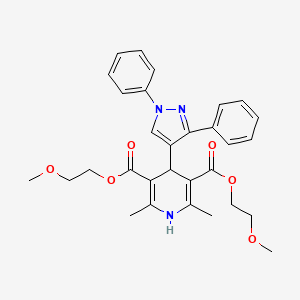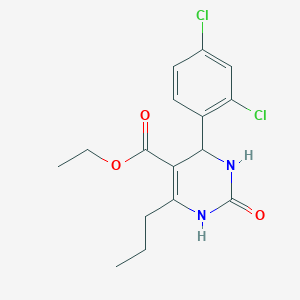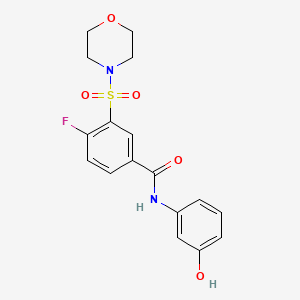
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the scientific community in recent years. This compound is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves the inhibition of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, which is a member of the BET family of proteins. 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate recognizes and binds to acetylated lysine residues on histones, which leads to the activation of gene transcription. By inhibiting 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate disrupts the expression of genes that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for the treatment of autoimmune disorders.
实验室实验的优点和局限性
The advantages of using 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate in lab experiments include its high potency and selectivity for 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate inhibition. This compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
For the research on 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate include the development of more potent and selective 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate inhibitors. In addition, the therapeutic potential of this compound for the treatment of various diseases, including cancer and autoimmune disorders, needs to be further explored. The use of this compound in combination with other drugs or therapies also needs to be investigated to determine its potential synergistic effects. Finally, the development of new formulations or delivery systems to improve the solubility and bioavailability of this compound is also a promising area of research.
合成方法
The synthesis of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 4-(trifluoromethyl)phenol, which is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to form 4-(4-biphenylyloxy)phenol. This intermediate is then subjected to a series of reactions, including acetylation and cyclization, to form the final product.
科学研究应用
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the bromodomain and PHD finger-containing transcription factor (3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate), which plays a crucial role in the regulation of gene expression. 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is overexpressed in various cancers, and its inhibition has been shown to induce cell death and inhibit tumor growth. In addition to its anti-cancer properties, 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has also been shown to have anti-inflammatory and immunomodulatory effects.
属性
IUPAC Name |
[4-oxo-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3O5/c1-14(28)30-18-11-12-19-20(13-18)32-23(24(25,26)27)22(21(19)29)31-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCGFUZYXIZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B5133319.png)

![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)

![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)


![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)

![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)